4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile
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Description
“4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile” is a compound that belongs to the class of organic compounds known as bicyclo[2.2.1]heptanes . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured in drug candidates and is a basis for asymmetric synthesis and catalysis .
Synthesis Analysis
An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1] heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . This reaction would be effected through a hydrogen bond catalysis .Molecular Structure Analysis
The carbon skeleton of “this compound” is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .Chemical Reactions Analysis
The compound can be synthesized via an enantioselective approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction . The carboxylate group is a versatile function amenable to various transformations .Future Directions
Properties
IUPAC Name |
4-(trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)8-3-1-7(5-8,6-13)2-4-8/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUKYGRMTGGDJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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